molecular formula C30H44Br2Cl2N4O4 B12698228 Acetamide, N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride CAS No. 86746-10-3

Acetamide, N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride

Cat. No.: B12698228
CAS No.: 86746-10-3
M. Wt: 755.4 g/mol
InChI Key: MHNOVOGRRWPSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of piperazine and acetamide groups, along with brominated dimethylphenoxy moieties. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the acetamide groups. The brominated dimethylphenoxy groups are then attached through a series of nucleophilic substitution reactions. The final product is obtained by purifying the compound through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, piperazine derivatives, and brominated phenoxy compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups.

    Piperazine derivatives: Compounds containing piperazine moieties.

    Brominated phenoxy compounds: Compounds with brominated phenoxy groups.

Uniqueness

Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

86746-10-3

Molecular Formula

C30H44Br2Cl2N4O4

Molecular Weight

755.4 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-[3-[4-[3-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride

InChI

InChI=1S/C30H42Br2N4O4.2ClH/c1-21-15-25(16-22(2)29(21)31)39-19-27(37)33-7-5-9-35-11-13-36(14-12-35)10-6-8-34-28(38)20-40-26-17-23(3)30(32)24(4)18-26;;/h15-18H,5-14,19-20H2,1-4H3,(H,33,37)(H,34,38);2*1H

InChI Key

MHNOVOGRRWPSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCN(CC2)CCCNC(=O)COC3=CC(=C(C(=C3)C)Br)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.